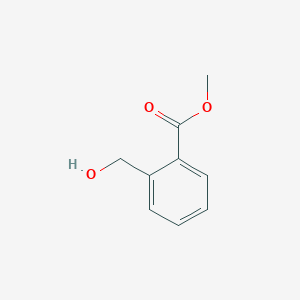

Methyl 2-(hydroxymethyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(hydroxymethyl)benzoate: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to prepare methyl 2-(hydroxymethyl)benzoate involves the esterification of 2-(hydroxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrially, the compound can be synthesized using similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Methyl 2-(hydroxymethyl)benzoate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of 2-formylbenzoic acid or 2-carboxybenzoic acid.

Reduction: Formation of 2-(hydroxymethyl)benzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₉H₁₀O₃

- Molecular Weight : 166.18 g/mol

- Functional Groups : Hydroxymethyl (-CH₂OH), Ester (-COO-)

The presence of both hydroxymethyl and ester functional groups contributes to the compound's reactivity and biological interactions.

Chemistry

- Intermediate in Organic Synthesis : Methyl 2-(hydroxymethyl)benzoate serves as a precursor for synthesizing more complex organic molecules. It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in synthetic organic chemistry.

Biology

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound disrupts bacterial cell membranes and inhibits metabolic processes.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Bacillus subtilis | Moderate |

- Antioxidant Activity : this compound exhibits antioxidant properties by scavenging free radicals and reducing lipid peroxidation. In vitro studies have shown its ability to protect cells from oxidative damage.

- Enzyme Inhibition : The compound acts as an inhibitor of mushroom tyrosinase, which is crucial in melanin biosynthesis. Its effective inhibition at micromolar concentrations suggests potential applications in cosmetic formulations aimed at treating pigmentation disorders.

Medicine

- Therapeutic Potential : Ongoing research is investigating the compound's therapeutic effects, particularly in developing new pharmaceuticals. Its unique functional groups allow for interactions with specific molecular targets within cells.

Antimicrobial Efficacy Study

A study evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong inhibitory effect with a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics.

Antioxidant Activity Assessment

In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide. This highlights its protective effects against oxidative damage.

Mecanismo De Acción

The mechanism by which methyl 2-(hydroxymethyl)benzoate exerts its effects depends on the specific application. In biochemical studies, it may act as a substrate for enzymes, participating in various metabolic pathways. The molecular targets and pathways involved can vary widely, but typically involve interactions with specific enzymes or receptors.

Comparación Con Compuestos Similares

Methyl 2-hydroxybenzoate (Methyl salicylate): Similar in structure but lacks the hydroxymethyl group.

Methyl 4-hydroxybenzoate (Methylparaben): Another ester of benzoic acid, used as a preservative.

Uniqueness:

Hydroxymethyl Group: The presence of the hydroxymethyl group in methyl 2-(hydroxymethyl)benzoate provides unique reactivity and potential for further functionalization compared to its analogs.

Actividad Biológica

Methyl 2-(hydroxymethyl)benzoate, also known as methyl 2-hydroxy-5-(hydroxymethyl)benzoate, is an organic compound with significant biological activities. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and cosmetics.

Chemical Structure and Properties

This compound has the molecular formula C9H10O4. It features a hydroxymethyl group at the 5-position and a hydroxyl group at the 2-position of the benzoate ring. This unique structure allows it to participate in various chemical reactions and interactions with biological molecules.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Tyrosinase Inhibition : Research indicates that this compound acts as an inhibitor of mushroom tyrosinase, an enzyme crucial for melanin biosynthesis. This property suggests its potential use in skin-whitening agents within cosmetic formulations.

- Antioxidant Properties : Compounds with similar structures have shown antioxidant and anti-inflammatory activities, indicating that this compound may possess these beneficial effects as well.

- Antiproliferative Effects : Some studies have reported antiproliferative effects in mammalian cells, linked to the inhibition of topoisomerase II, which is essential for DNA replication .

Table 1: Summary of Biological Activities

Case Study: Tyrosinase Inhibition

A study demonstrated that this compound effectively inhibited tyrosinase activity in vitro. The compound showed a concentration-dependent inhibition pattern, making it a candidate for further development in cosmetic applications aimed at reducing hyperpigmentation.

Case Study: Antioxidant Activity

In another investigation, this compound was evaluated for its antioxidant capacity using various assays (DPPH radical scavenging assay). The results indicated that the compound exhibited significant radical scavenging activity, suggesting its potential role in protecting cells from oxidative damage.

Comparison with Related Compounds

This compound's biological activity can be compared with similar compounds to highlight its uniqueness:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Methyl 2-hydroxybenzoate | Lacks hydroxymethyl group | Limited tyrosinase inhibition |

| Methyl 5-hydroxy-2-methylbenzoate | Contains a methyl group instead of hydroxymethyl | Different reactivity |

| Methyl 2-hydroxy-5-methoxybenzoate | Contains a methoxy group | Affects solubility and reactivity |

Propiedades

IUPAC Name |

methyl 2-(hydroxymethyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5,10H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWIWKDXZSJHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.